molecular formula C16H14ClFN2O2S B4609697 ethyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzoate

ethyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzoate

Cat. No.: B4609697
M. Wt: 352.8 g/mol
InChI Key: FCHDFOJMOISUDP-UHFFFAOYSA-N
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Description

Ethyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzoate is a useful research compound. Its molecular formula is C16H14ClFN2O2S and its molecular weight is 352.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.0448547 g/mol and the complexity rating of the compound is 419. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing compounds structurally related to ethyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)benzoate. For instance, studies on synthesis, spectroscopic, and theoretical investigations of related compounds provide insights into their molecular structure, vibrational spectra, and electronic properties. Such research lays the groundwork for understanding the physical and chemical properties of these compounds, which is crucial for their application in various scientific domains (İ. Koca et al., 2014).

Antimicrobial Applications

Another area of application is in the development of antimicrobial agents. Derivatives of this compound have been synthesized and evaluated for their potential antimicrobial properties. These studies explore the effectiveness of such compounds against various bacterial and fungal strains, contributing to the search for new antimicrobial drugs (N. Desai et al., 2007).

Material Science and Optical Properties

Research into the optical and material properties of related compounds has uncovered potential applications in fields such as optical storage and electrochromic devices. Investigations into the nonlinear optical properties and the synthesis of polymers for reversible optical storage highlight the versatility of these compounds in advanced material applications (X. Meng et al., 1996).

Pharmacological Research

In pharmacological research, the exploration of derivatives of this compound as precursors for drug synthesis is notable. Studies on their antiplatelet activity and potential as drug intermediates for the synthesis of protease inhibitors demonstrate the compound's relevance in drug development and therapeutic applications (Hua-Sin Chen et al., 2008).

Properties

IUPAC Name

ethyl 4-[(3-chloro-4-fluorophenyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFN2O2S/c1-2-22-15(21)10-3-5-11(6-4-10)19-16(23)20-12-7-8-14(18)13(17)9-12/h3-9H,2H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHDFOJMOISUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.